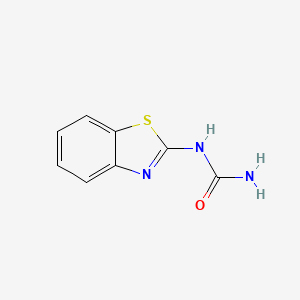

1,3-Benzothiazol-2-ylurea

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

32568-55-1 |

|---|---|

Molekularformel |

C8H7N3OS |

Molekulargewicht |

193.23 g/mol |

IUPAC-Name |

1,3-benzothiazol-2-ylurea |

InChI |

InChI=1S/C8H7N3OS/c9-7(12)11-8-10-5-3-1-2-4-6(5)13-8/h1-4H,(H3,9,10,11,12) |

InChI-Schlüssel |

AYQVYEBEWIDXRO-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)N |

Kanonische SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)N |

Andere CAS-Nummern |

32568-55-1 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 1,3 Benzothiazol 2 Ylurea

Classical Synthetic Approaches for Benzothiazole-Urea Core Formation

Traditional methods for constructing the benzothiazole-urea scaffold have long been established, primarily relying on the cyclization of appropriately substituted benzene (B151609) rings and the subsequent formation of the urea (B33335) linkage. These methods are foundational in heterocyclic chemistry.

Condensation and Cyclization Reactions of Precursors

The most common route to the benzothiazole (B30560) core is through the condensation and subsequent cyclization of 2-aminothiophenol (B119425) with a variety of one-carbon electrophiles. organic-chemistry.orgmdpi.com The formation of the urea moiety can occur before or after the benzothiazole ring is formed.

One direct approach involves the reaction of 2-aminothiophenol with urea. ontosight.ai More frequently, 2-aminobenzothiazole (B30445) (2-ABT), itself synthesized from the cyclization of precursors, serves as the key intermediate. mdpi.com The synthesis of 2-substituted benzothiazoles can be achieved through various condensation and cyclization reactions involving substituted aldehydes, isocyanates, and other reagents. researchgate.net For example, N-(4/6-substituted-benzothiazol-2-yl)-N′-(phenyl)thioureas can be synthesized from the reaction of 4/6-substituted 2-aminobenzothiazoles with phenylisothiocyanate in refluxing ethanol. mdpi.com Similarly, the reaction of 6-methoxy-2-aminobenzothiazole with 3-methoxyphenylisocyanate is a direct method to form the corresponding urea derivative. mdpi.com

These reactions often involve domino condensation/cyclization pathways, which are step-economical methods for generating 2-substituted 1,3-benzothiazole derivatives. researchgate.net The initial condensation of 2-aminothiophenol with reagents like carboxylic acids, acyl chlorides, or isocyanates forms an intermediate that readily undergoes intramolecular cyclization to yield the stable benzothiazole ring system. mdpi.comresearchgate.net

Reactions Involving Thiourea (B124793) and Related Intermediates

Thiourea and its derivatives are pivotal intermediates in the synthesis of 2-aminobenzothiazoles, which are the direct precursors to 1,3-Benzothiazol-2-ylurea. researchgate.net A common method involves the reaction of an aryl amine with a thiocyanate (B1210189) salt to form an arylthiourea, which is then oxidatively cyclized to the 2-aminobenzothiazole. For instance, 6-chloro-2-benzothiazolamine is synthesized through the interaction of p-chloroaniline with potassium thiocyanate in the presence of bromine. arabjchem.org

More complex thiourea derivatives can be synthesized and then cyclized. The reaction of potassium thiocyanate with an acyl chloride, such as 4-bromobenzoyl chloride, in acetone (B3395972) yields an acyl isothiocyanate intermediate. nih.gov The subsequent addition of 2-aminobenzothiazole to this solution results in the formation of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea. nih.gov A similar reaction using benzoyl thiocyanate and 2-aminobenzothiazole produces 1-(1,3-benzothiazol-2-yl)-3-benzoylthiourea. researchgate.net

Metal-mediated cyclization of thioureas represents another classical approach. Copper(II) and gold(III) have been used to mediate the cyclization of N-aryl-N'-pyridyl-thioureas to form substituted 2-aminobenzothiazoles, although these methods can sometimes require harsh conditions or expensive catalysts. researchgate.net

Multi-Step Synthetic Sequences

The synthesis of specifically substituted this compound compounds often requires multi-step reaction sequences. These sequences allow for the careful introduction of various functional groups onto the benzothiazole core or the urea moiety.

A representative multi-step synthesis could start with a substituted aniline. For example, 5-nitrobenzothiazoles can be prepared from substituted amides, which are then reduced to the corresponding 5-aminobenzothiazoles using agents like iron powder and ammonium (B1175870) chloride. nih.gov These amino derivatives can then be converted into urea analogues by reaction with isocyanates, which can be generated in situ from the amine using triphosgene, followed by reaction with a secondary amine. nih.gov

Another example involves the initial synthesis of Schiff bases from 6-methyl-2-aminobenzothiazole and substituted benzaldehydes. shd-pub.org.rs These Schiff bases are then reduced with sodium borohydride (B1222165) (NaBH₄) to form secondary amine intermediates. shd-pub.org.rs In the final step, these amines react with chloroacetyl chloride to yield the target N-substituted benzyl (B1604629) N-(1,3-benzothiazol-2-yl) acetamides. shd-pub.org.rs

A general synthetic pathway is outlined in the table below:

| Step | Starting Material | Reagents | Intermediate/Product | Description |

|---|---|---|---|---|

| 1 | Substituted Aniline (e.g., p-chloroaniline) | KSCN, Br₂ | Substituted 2-Aminobenzothiazole (e.g., 6-Chloro-2-benzothiazolamine) | Formation of the benzothiazole core via thiourea cyclization. arabjchem.org |

| 2 | 2-Aminobenzothiazole | Triphosgene, Triethylamine | Benzothiazol-2-yl isocyanate | In situ generation of the isocyanate. nih.gov |

| 3 | Benzothiazol-2-yl isocyanate | Primary/Secondary Amine (R-NH₂) | Substituted this compound | Formation of the final urea linkage. nih.gov |

Advanced and Sustainable Synthetic Strategies

In response to the growing need for environmentally responsible chemical manufacturing, advanced synthetic strategies are being developed. These methods aim to reduce waste, avoid hazardous substances, and improve energy efficiency, aligning with the principles of green chemistry.

Green Chemistry Principles and Environmentally Benign Syntheses

The synthesis of benzothiazoles has been a focus for the application of green chemistry principles. mdpi.comnih.gov These principles advocate for the use of safer solvents, renewable feedstocks, and catalytic reagents over stoichiometric ones to minimize waste. acs.orgrroij.com The goal is to design processes that are inherently safer and more efficient. core.ac.uk

Key green approaches in benzothiazole synthesis include:

Catalysis: The use of reusable catalysts, such as samarium triflate in aqueous media or inexpensive graphitic carbon nitride (g-C₃N₄) under visible-light irradiation, provides efficient and environmentally friendly alternatives to traditional acid or metal catalysts. organic-chemistry.org

Alternative Energy Sources: Microwave irradiation and ultrasound have been employed to accelerate reactions, often leading to higher yields, shorter reaction times, and purer products compared to conventional heating. derpharmachemica.comresearchgate.net

Atom Economy: Designing synthetic routes to maximize the incorporation of all materials used in the process into the final product is a core principle. acs.org Domino and multi-component reactions are particularly effective in this regard. researchgate.net

Safer Solvents and Reagents: A major focus is the replacement of hazardous organic solvents like dichloromethane (B109758) and toxic reagents with greener alternatives. researchgate.net

Solvent-Free and Aqueous Media Approaches

A significant advancement in the green synthesis of benzothiazoles is the move towards solvent-free (solid-state) reactions or the use of water as a reaction medium. mdpi.com These approaches drastically reduce the generation of volatile organic compound (VOC) waste.

Solvent-free synthesis of benzothiazole derivatives has been successfully achieved by reacting 2-aminobenzothiazole with other reagents under heating or microwave irradiation. scirp.org For example, a mixture of 2-aminobenzothiazole, a benzaldehyde (B42025) derivative, and diethylmalonate can be heated under solvent-free conditions to produce pyrimido[2,1-b]benzothiazole derivatives. scirp.org Similarly, the condensation of 2-aminothiophenol with various fatty acids can be performed under microwave irradiation without a solvent, using P₄S₁₀ as a catalyst. mdpi.com Thermolysis of certain precursors under solvent-free conditions has also been used to generate reactive ketene (B1206846) intermediates that cyclize to form complex benzothiazole systems. mdpi.com

The use of aqueous media is another key green strategy. organic-chemistry.org The condensation of 2-aminothiophenol and aromatic aldehydes to form 2-arylbenzothiazoles can be efficiently catalyzed by samarium triflate in water, offering a mild and reusable system. organic-chemistry.org

The table below compares different reaction conditions for the synthesis of ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate derivatives, highlighting the benefits of greener techniques. derpharmachemica.com

| Method | Conditions | Reaction Time | Yield | Green Advantage |

|---|---|---|---|---|

| Conventional | Reflux in Acetone | 10-12 hours | 60-70% | - |

| Ultrasound Irradiation | Ultrasound, Acetone | 15 minutes | 75-80% | Reduced reaction time, energy efficient. |

| Microwave Irradiation | Microwave, Solvent-free | 4 minutes | 85-90% | Very short reaction time, no solvent waste. |

Catalyst-Free and Recyclable Catalyst Systems

Modern synthetic chemistry emphasizes sustainability, promoting the development of catalyst-free reactions and the use of recyclable catalytic systems to minimize waste and environmental impact.

Catalyst-Free Systems: The formation of the 2-aminobenzothiazole precursor can be accomplished without a catalyst. For instance, the condensation of 2-aminothiophenol with various aldehydes can proceed under solvent-free melt conditions, offering high yields and short reaction times. rsc.org Similarly, the reaction of 2-aminothiophenols with N-organylthioamides in the presence of CBr₄ can produce 2-substituted benzothiazoles without the need for a metal catalyst. nih.gov

Once the 2-aminobenzothiazole nucleus is formed, the subsequent step to create the urea moiety is frequently conducted under catalyst-free conditions. A primary method involves the direct reaction of 2-aminobenzothiazole with an appropriate isocyanate. nih.gov This reaction is a nucleophilic addition of the exocyclic amino group of the benzothiazole to the electrophilic carbon of the isocyanate, a process that typically proceeds efficiently without catalytic assistance. rsc.orgcommonorganicchemistry.com Another catalyst-free approach involves the reaction of 2-aminobenzothiazole with N-trichloroacetanilides, which serve as a substitute for toxic isocyanates. nih.gov

Recyclable Catalyst Systems: For the initial synthesis of the benzothiazole core, several recyclable catalysts have been developed. These catalysts offer the benefits of both homogeneous and heterogeneous systems, including high efficiency and ease of separation and reuse. researchgate.netthieme-connect.com Examples include:

Nano-catalysts: Nano-BF₃/SiO₂ has been used as a reusable heterogeneous catalyst for the synthesis of 2-aminobenzothiazoles from anilines and potassium thiocyanate. rsc.org Similarly, a nanorod-shaped ionogel has demonstrated high catalytic activity for the one-pot synthesis of benzothiazoles under solvent-free conditions, with the catalyst being recyclable.

Ionic Liquids: Ionic liquids such as 1-pentyl-3-methylimidazolium bromide ([pmIm]Br) can serve as a recyclable medium for the condensation of 2-aminothiophenol and aromatic aldehydes, functioning under solvent- and catalyst-free conditions. nih.gov

Heterogeneous Catalysts: Silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) is an inexpensive, non-toxic, and reusable catalyst for the reaction of acyl chlorides with ortho-aminothiophenol under solvent-free conditions. scirp.org Animal bone meal has also been reported as an efficient and reusable heterogeneous catalyst for benzothiazole synthesis. scirp.org

The reusability of these catalysts is a significant advantage for green chemistry, as shown in the table below.

| Catalyst System | Application | Reusability | Reference |

| Nano-BF₃/SiO₂ | Synthesis of 2-aminobenzothiazoles | Reusable | rsc.org |

| Fe₃O₄@DOP-amide/imid-CuCl₂ | Synthesis of benzothiazoles in ChCl-urea | Reusable nanocatalyst | beilstein-journals.org |

| Calcined limpet shells coated with ZnCl₂ | Condensation of aminothiophenols | Reusable biocatalyst | nih.gov |

| Bovine Serum Albumin (BSA) | Condensation of 2-aminothiophenol with aldehydes | Recyclable biocatalyst | acs.org |

Non-Conventional Activation Methods

To enhance reaction rates, improve yields, and often reduce environmental impact, non-conventional energy sources such as microwaves, ultrasound, and visible light are increasingly employed in the synthesis of this compound and its precursors.

Microwave irradiation has emerged as a powerful tool in organic synthesis, known for dramatically reducing reaction times and often improving yields. rsc.org Several methods for synthesizing benzothiazole ureas and related structures utilize this technology.

A simple and efficient method has been developed for the synthesis of 1-substituted-3-(4-chlorobenzo[d]thiazol-2-yl)ureas from substituted amino compounds and phenyl 4-chlorobenzo[d]thiazol-2-ylcarbamate using microwave irradiation, which avoids the use of phosgene. rsc.org The synthesis of 1,3-benzothiazol-2(3H)-one, a related cyclic urea, can be achieved by heating 2-aminothiophenol and urea under microwave irradiation. tandfonline.com Furthermore, the reaction of 2-aminobenzothiazoles with N-trichloroacetanilides under microwave conditions produces benzothiazol-2-ylureas in good to high yields. nih.gov These protocols benefit from rapid reaction rates and easy work-up procedures. nih.gov

| Reactants | Product Type | Activation | Conditions | Yield | Reference |

| Substituted 2-ABTs + Aryl-isocyanates | Aryl-UBTs | Microwave | MgO, 200 W, solventless | Good | nih.gov |

| 2-Aminothiophenol + Fatty Acids | 2-Substituted Benzothiazoles | Microwave | P₄S₁₀, 3-4 min, solvent-free | High | scirp.org |

| 2-Aminothiophenols + Aldehydes | 2-Aryl-benzothiazoles | Microwave | Acacia concinna, solvent-free | High | scielo.br |

| Alkyl Halides + Amines + CO₂ | N,N'-disubstituted ureas | Microwave | PS-PPh₂, 14.5 bar CO₂, 70°C | High | rsc.org |

Ultrasound irradiation enhances chemical reactions through acoustic cavitation, providing the necessary energy to increase reaction rates and yields under milder conditions. rsc.orgbohrium.com This sonochemical approach has been successfully applied to the synthesis of benzothiazoles and ureas.

An efficient and environmentally friendly protocol for synthesizing benzothiazole derivatives from 2-aminothiophenol and various benzaldehydes uses ultrasonic probe irradiation. rsc.org This method is notable for being solvent- and catalyst-free, with reaction times as short as 20 minutes. rsc.org While direct ultrasound-assisted synthesis of this compound from 2-ABT is not extensively documented, the synthesis of various urea derivatives under ultrasonic conditions is well-established. nih.gov For example, a diverse library of urea derivatives was constructed from isocyanates and amines at room temperature under ultrasound irradiation, highlighting the efficiency and sustainability of this method. nih.gov The mechanism is believed to be facilitated by the nucleophilic attack of the amine on the isocyanate, a process enhanced by the energy provided by sonication. nih.govbohrium.com

| Reactants | Product Type | Activation | Conditions | Time | Yield | Reference |

| 2-Aminothiophenol + Benzaldehydes | Benzothiazole derivatives | Ultrasound | Solvent-free, Catalyst-free | 20 min | 65-83% | rsc.org |

| 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one + Isocyanates | Urea derivatives | Ultrasound | CH₂Cl₂, r.t. | - | Good | nih.gov |

| Aldehydes + Urea + Triethyl phosphite | α-Ureidophosphonates | Ultrasound | Solvent-free, Catalyst-free | 15-30 min | High | nih.gov |

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling novel transformations under exceptionally mild conditions. This strategy has been applied to the synthesis of both the benzothiazole core and the urea moiety.

The synthesis of benzothiazoles from 2-aminothiophenols and aldehydes can be promoted by visible light (e.g., blue LEDs) under an air atmosphere, sometimes without any external photocatalyst. scielo.br In other cases, organic dyes like Eosin Y or metal-free photocatalysts such as graphitic carbon nitride (g-C₃N₄) are used, with the latter being highly efficient and recyclable. nih.gov

More recently, photoredox catalysis has been harnessed for urea synthesis. A visible-light-induced method allows for the synthesis of ureas directly from amines and carbon dioxide (CO₂) at ambient temperature and pressure. rsc.orgnih.gov Another novel photocatalytic strategy prepares ureas from amines and carbon disulfide (CS₂), using Rhodamine B as the photocatalyst under blue light. researchgate.net Additionally, visible light can induce the decarboxylation of dioxazolones to react with secondary amines, affording ureas in good to excellent yields without an external catalyst. nih.gov These emerging light-mediated methods represent a green and promising future direction for the synthesis of this compound.

| Reactants | Product Type | Activation | Catalyst/Conditions | Reference |

| 2-Aminothiophenols + Aldehydes | Benzothiazoles | Visible Light (Blue LED) | g-C₃N₄ (recyclable) | nih.gov |

| Amines + CO₂ | Ureas | Visible Light | Ph₃P-promoted | rsc.orgnih.gov |

| Amines + CS₂ | Ureas | Visible Light (Blue LED) | Rhodamine B | researchgate.net |

| Dioxazolones + Secondary Amines | Ureas | Visible Light (Blue LED) | External catalyst-free | nih.gov |

Reaction Mechanism Elucidation and Kinetic Studies

Understanding the mechanistic pathways is crucial for optimizing reaction conditions and expanding the synthetic scope.

Mechanistic Pathways of this compound Formation

The formation of this compound is best understood as a two-stage process: (1) formation of the 2-aminobenzothiazole (2-ABT) intermediate, and (2) formation of the urea linkage.

Stage 1: Formation of the 2-Aminobenzothiazole Core Two primary mechanistic pathways lead to the 2-ABT scaffold:

Intramolecular Cyclization of N-Arylthioureas: This is a common route where an N-arylthiourea undergoes an intramolecular oxidative C-S bond formation. nih.gov The reaction can be catalyzed by various transition metals like Ru(III), Pd(II), or Ni(II). nih.govacs.org Mechanistic studies, including radical trapping experiments, suggest that the oxidative cyclization often proceeds via a free radical mechanism. researchgate.net

Condensation of 2-Aminothiophenol: This is arguably the most widespread method, where 2-aminothiophenol is condensed with various electrophiles. When reacted with an aldehyde, the plausible mechanism involves the initial formation of an imine intermediate. This intermediate then undergoes intramolecular cyclization via the nucleophilic attack of the thiol group onto the imine carbon, yielding a 2,3-dihydro-benzothiazole. Subsequent aerobic oxidation or aromatization furnishes the final benzothiazole product. nih.gov

Stage 2: Formation of the Urea Linkage Once 2-aminobenzothiazole is formed, the urea moiety is typically introduced via nucleophilic attack of the exocyclic amine.

From Isocyanates: The reaction of 2-ABT with an isocyanate is a direct and common method. nih.gov It proceeds via a standard nucleophilic addition mechanism where the nitrogen of the amino group attacks the electrophilic carbonyl carbon of the isocyanate. rsc.orgcommonorganicchemistry.com

From Carbamates: Unsymmetrical ureas can be synthesized from the reaction of an amine with a carbamate (B1207046) at elevated temperatures. The mechanism is believed to proceed via the formation of an isocyanate intermediate, which is then rapidly trapped by the amine (in this case, 2-ABT) to produce the final urea. beilstein-journals.orgbohrium.com

While these mechanisms are widely accepted, detailed kinetic studies specifically for the formation of this compound are not extensively reported in the literature. The reaction kinetics would be influenced by factors such as the nucleophilicity of the substituted 2-aminobenzothiazole, the electrophilicity of the isocyanate or other coupling partners, temperature, and the efficiency of the chosen catalyst or activation method.

Role of Intermediates and Transition States in Reaction Progression

The progression of chemical reactions involving this compound and its precursors is critically governed by the formation of transient species, namely intermediates and transition states. While direct experimental observation of these species is challenging due to their fleeting nature, their existence and structure are often inferred through a combination of mechanistic studies, trapping experiments, and computational chemistry. uni-giessen.deims.ac.jp

In the synthesis of the benzothiazole core, common pathways involve the cyclization of precursors where key intermediates dictate the reaction outcome. For instance, in reactions forming the 2-amino-1,3-benzothiazole scaffold, a frequent precursor to this compound, intermediates such as N-arylthioureas are pivotal. These molecules undergo intramolecular cyclization, often via an oxidative C-S bond formation, proceeding through a high-energy transition state to form the stable bicyclic system. organic-chemistry.org

Computational studies on related benzothiazole systems have provided significant insights into reaction pathways. For example, the reaction of 2-amino-1,3-benzothiazole with α-iodoketones has been shown to proceed via the formation of a stable benzothiazolium salt as a key intermediate. mdpi.comresearchgate.net This intermediate is formed by the N-alkylation of the endocyclic nitrogen atom. Subsequent intramolecular dehydrative cyclization occurs through an enol intermediate to yield the final product. mdpi.comresearchgate.net The transition state for this cyclization step involves significant geometric reorganization, as the planar enol structure must be achieved from the nearly perpendicular arrangement of the substituent groups in the salt intermediate. mdpi.com

Quantum chemical calculations have been instrumental in mapping the energy profiles of such reactions. In a study of the reaction between a thiaselenole derivative and 1,3-benzothiazole-2-thiol, a related sulfur nucleophile, the mechanism was found to involve distinct intermediates and transition states. mdpi.com The initial step is the formation of an ion pair intermediate, which then proceeds through a transition state (TS1) with a calculated activation barrier of 30.3 kcal/mol to form a seleniranium cation intermediate. This cation then undergoes ring-opening via a second transition state (TS2) with a much lower barrier of 3.2 kcal/mol. mdpi.com These computational findings illustrate the complex, multi-step nature of reactions in this chemical family.

The formation of the urea moiety itself, typically through the reaction of 2-amino-1,3-benzothiazole with an isocyanate, involves a nucleophilic addition mechanism. The exocyclic amino group attacks the electrophilic carbon of the isocyanate, leading to a transient, often zwitterionic, intermediate which rapidly undergoes proton transfer to yield the stable this compound product. mdpi.com

| Reaction Type | Key Intermediate(s) | Role and Characteristics |

| Benzothiazole Ring Closure | N-Arylthiourea | Undergoes intramolecular oxidative cyclization to form the benzothiazole ring. organic-chemistry.org |

| N-Alkylation/Cyclization | Benzothiazolium Salt, Enol Intermediate | The salt is a stable, isolable intermediate. The enol form is a transient species in the subsequent dehydrative cyclization. mdpi.comresearchgate.net |

| Nucleophilic Substitution | Ion Pair, Seleniranium Cation | Computationally identified intermediates in the reaction of a thiaselenole with a benzothiazole thiol, characterized by distinct geometries and energy levels. mdpi.com |

| Urea Formation | Zwitterionic Addition Product | Transient intermediate formed from the nucleophilic attack of 2-aminobenzothiazole on an isocyanate, leading to the final urea linkage. mdpi.com |

Kinetic and Thermodynamic Considerations in Reaction Optimization

The optimization of synthetic routes to this compound and its derivatives hinges on a detailed understanding of the kinetic and thermodynamic factors that control reaction rates and product distributions. These considerations are guided by fundamental principles of physical organic chemistry, such as the Hammond Postulate and the Bell-Evans-Polanyi (BEP) principle, and are increasingly informed by computational chemistry. wikipedia.orgiupac.orgprinceton.edu

Thermodynamic Control vs. Kinetic Control

In many chemical transformations, the final product distribution is determined by the relative stabilities of the products (thermodynamic control) or the relative heights of the activation energy barriers leading to them (kinetic control). In the synthesis of benzothiazoles, reaction conditions such as temperature and reaction time can be manipulated to favor one product over another. For instance, higher temperatures and longer reaction times often favor the formation of the most thermodynamically stable product, whereas milder conditions may yield a kinetically favored, but less stable, product. The achievement of high yields in many reported syntheses of benzothiazole derivatives suggests that the desired products are often the thermodynamically favored ones under the specified conditions. nih.gov

The Hammond Postulate and Transition State Structure

The Hammond Postulate states that the structure of a transition state resembles the species (reactant, intermediate, or product) to which it is closest in energy. wikipedia.org This principle is valuable for rationalizing reaction rates. For example, in computational studies of the cyclization of benzothiazolium salt intermediates, the reaction was found to be endothermic but exergonic (thermodynamically favorable). mdpi.comresearchgate.net According to the Hammond Postulate, the transition state for this endothermic step should resemble the higher-energy product. It was also observed that the cyclization of a methyl-substituted salt was the least endothermic reaction, which, by extension of the postulate, implies it has the lowest activation barrier and would proceed at the fastest rate. mdpi.com

The Bell-Evans-Polanyi Principle

The BEP principle describes a linear correlation between the activation energy (Ea) and the enthalpy of reaction (ΔH°) for a series of related reactions. iupac.orgiupac.org This relationship (Ea = E₀ + αΔH°) implies that factors that make a reaction more thermodynamically favorable (more negative ΔH°) will also lower its activation barrier, thus increasing the reaction rate. princeton.edu This principle is a powerful tool for predicting how substituent effects that alter the stability of reactants and products will impact the kinetics of the reaction.

Computational Energetics

Quantum chemical calculations provide quantitative data on the energetics of reaction pathways. These methods can determine the Gibbs free energies of reaction (ΔG), which indicate thermodynamic feasibility, and the activation energies (ΔG‡), which govern the reaction kinetics. For example, calculations on the multi-step reaction involving a benzothiazole thiol showed a high initial activation barrier of 30.3 kcal/mol, followed by a much lower barrier of 3.2 kcal/mol, clearly identifying the rate-determining step of the sequence. mdpi.com Such calculations are crucial for optimizing reaction conditions by identifying and lowering the highest energy barrier.

| Parameter | Definition | Relevance in Reaction Optimization | Example |

| Gibbs Free Energy of Reaction (ΔG) | The overall energy change of a reaction, determining product stability and equilibrium position. | A negative ΔG indicates a thermodynamically favorable reaction. Optimization aims to maximize the negative ΔG for the desired product formation. | The cyclization of benzothiazolium salts is exergonic (negative ΔG), indicating the process is spontaneous. mdpi.com |

| Activation Energy (Ea or ΔG‡) | The minimum energy required to initiate a chemical reaction; the energy barrier of the transition state. | Lower activation energies lead to faster reaction rates. Catalysts are used to lower Ea. | The rate-determining step in a reaction sequence is the one with the highest activation barrier (e.g., 30.3 kcal/mol in a modeled reaction). mdpi.com |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction at constant pressure. | Relates to the strength of bonds broken and formed. It is a major component of ΔG and is linked to Ea via the BEP principle. iupac.org | The cyclization of a methyl-substituted benzothiazolium salt is less endothermic than that of an aryl-substituted one, suggesting a lower activation barrier. mdpi.com |

Advanced Structural Elucidation Techniques and Conformational Analysis of 1,3 Benzothiazol 2 Ylurea

Spectroscopic Methodologies for Structural Assignment

Spectroscopic techniques are indispensable for elucidating the molecular architecture of 1,3-Benzothiazol-2-ylurea, providing detailed information on atom connectivity, functional groups, molecular weight, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the mapping of the molecular framework.

One-dimensional (1D) NMR experiments, particularly ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural verification of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the benzothiazole (B30560) ring and the protons of the urea (B33335) group. The aromatic region would likely display a complex multiplet pattern corresponding to the four protons on the benzene (B151609) ring (H-4, H-5, H-6, and H-7) nih.gov. The protons of the terminal -NH₂ group of the urea moiety would typically appear as a broad singlet, while the -NH- proton linking the urea to the benzothiazole ring would also present as a singlet, with its chemical shift influenced by solvent and concentration nih.gov.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their respective chemical environments. The spectrum for this compound would feature signals for the eight carbon atoms of the benzothiazole core and the single carbonyl carbon of the urea group. The carbonyl carbon (C=O) is expected to resonate at a significantly downfield chemical shift, typically in the range of 150-170 ppm, which is characteristic for ureas hmdb.carsc.org. The C-2 carbon of the benzothiazole ring, being attached to three nitrogen atoms (one ring nitrogen and the urea nitrogen), would also appear downfield. The remaining six carbons of the benzene portion of the benzothiazole ring would have chemical shifts in the typical aromatic range of 110-150 ppm oregonstate.edulibretexts.org. Quaternary carbons (C-3a, C-7a) generally show weaker signals oregonstate.edu.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~155-165 |

| C-2 | - | ~160-170 |

| C-4 / C-7 | ~7.7-8.0 (d) | ~120-125 |

| C-5 / C-6 | ~7.3-7.5 (m) | ~125-130 |

| C-3a / C-7a | - | ~130-155 (quaternary) |

| -NH- | ~9.5-11.5 (s, br) | - |

| -NH₂ | ~6.0-7.5 (s, br) | - |

Note: Predicted values are based on general chemical shift ranges for benzothiazole and urea moieties. Actual values may vary depending on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecular structure.

COSY (COrrelation SpectroscopY): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds sdsu.edu. In this compound, COSY would be instrumental in assigning the adjacent protons on the aromatic ring by showing cross-peaks between H-4/H-5, H-5/H-6, and H-6/H-7.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom to which they are attached (one-bond ¹H-¹³C correlation) sdsu.edu. An HSQC spectrum would definitively link each aromatic proton signal (H-4, H-5, H-6, H-7) to its corresponding carbon signal (C-4, C-5, C-6, C-7), greatly simplifying the assignment of the aromatic system.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds) sdsu.edu. This is particularly useful for identifying quaternary carbons and piecing together different parts of the molecule. For instance, the -NH- proton could show a correlation to the C-2 and C=O carbons, confirming the urea-benzothiazole linkage. Aromatic protons would show correlations to neighboring carbons and across the ring, confirming the benzothiazole ring structure diva-portal.org.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique correlates protons that are close in space, irrespective of their bonding connectivity. While less critical for a rigid structure like this, it could confirm the spatial proximity of certain protons, aiding in conformational analysis.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The FT-IR spectrum of this compound would be dominated by absorptions from the urea and benzothiazole moieties. Key expected vibrations include:

N-H Stretching: Two distinct bands are expected in the 3200-3500 cm⁻¹ region. The -NH₂ group of the urea would show both symmetric and asymmetric stretching modes, while the secondary amine (-NH-) would also contribute in this region mdpi.com.

C=O Stretching (Amide I): A strong, prominent absorption band between 1650-1700 cm⁻¹ is characteristic of the carbonyl group in the urea moiety mdpi.com.

N-H Bending (Amide II): A significant band around 1580-1620 cm⁻¹ would arise from the N-H bending vibrations coupled with C-N stretching.

C=N and C=C Stretching: Vibrations associated with the benzothiazole ring, including C=N and aromatic C=C stretching, would appear in the 1400-1600 cm⁻¹ region researchgate.net.

C-S Stretching: A weaker absorption related to the C-S bond of the thiazole (B1198619) ring is expected at lower frequencies arabjchem.org.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for symmetric and non-polar bonds. The aromatic ring vibrations of the benzothiazole system are often strong in the Raman spectrum nih.govwhiterose.ac.uk. The symmetric vibrations of the C-S-C group within the thiazole ring would also be Raman active whiterose.ac.uk.

Table 2: Predicted Principal Vibrational Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| -NH₂ / -NH | N-H Stretch | 3200-3500 | Medium-Strong |

| C=O | C=O Stretch (Amide I) | 1650-1700 | Strong |

| -NH₂ / -NH | N-H Bend (Amide II) | 1580-1620 | Medium-Strong |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium |

| Thiazole Ring | C=N Stretch | ~1500-1580 | Medium |

| Urea Moiety | C-N Stretch | 1400-1450 | Medium |

Note: These are characteristic ranges and the exact positions can be influenced by hydrogen bonding and the solid-state packing of the molecule.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound (C₈H₇N₃OS), the calculated molecular weight is approximately 193.03 g/mol .

In an electrospray ionization (ESI) mass spectrum, the compound would be expected to be detected as a protonated molecular ion [M+H]⁺ at m/z 194.04 nih.gov. High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.

Tandem MS (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, revealing characteristic losses. Predicted fragmentation pathways could include:

Loss of isocyanic acid (HNCO, 43 Da) from the urea moiety to yield a 2-aminobenzothiazole (B30445) fragment ion (m/z 151).

Cleavage of the C-N bond between the two rings, potentially leading to fragments corresponding to the benzothiazole cation (m/z 135) or the urea portion.

Fragmentation of the benzothiazole ring itself, a common pathway for this heterocyclic system massbank.eu.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions between different energy levels within the molecule. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the benzothiazole chromophore.

The benzothiazole system contains π-electrons and non-bonding (n) electrons on the nitrogen and sulfur atoms, allowing for π → π* and n → π* transitions niscpr.res.inumaine.edu. Typically, benzothiazole derivatives exhibit strong absorption bands in the UV region, often between 300-350 nm, which are attributed to π → π* transitions within the conjugated aromatic system niscpr.res.inresearchgate.net. The presence of the urea group, an auxochrome, attached to the benzothiazole chromophore may cause a slight shift in the absorption maximum (λₘₐₓ) compared to the parent benzothiazole molecule nist.gov.

X-ray Crystallographic Studies for Solid-State Molecular Architecture

Single-Crystal X-ray Diffraction Methodologies

The primary method for determining the crystal structure of this compound derivatives is single-crystal X-ray diffraction. The process commences with the synthesis of the compound and the subsequent growth of high-quality single crystals suitable for diffraction experiments. A common method for crystal growth involves the slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents, such as dimethylformamide (DMSO), ethanol-dichloromethane, or acetone (B3395972). nih.govnih.govderpharmachemica.com

Once suitable crystals are obtained, they are mounted on a diffractometer. The crystallographic data are typically collected at a controlled temperature, often room temperature (e.g., 298 K), using monochromatic X-ray radiation, commonly Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54178 Å). nih.govmersin.edu.tr The diffraction data, comprising a set of reflection intensities, are then processed. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². mdpi.com All hydrogen atoms are typically located in difference Fourier maps and refined isotropically or placed in calculated positions and refined using a riding model. nih.gov

The final output of this methodology is a detailed crystallographic information file (CIF) that contains the atomic coordinates, unit cell dimensions, space group, and other critical parameters that define the crystal structure. For instance, derivatives of this compound have been reported to crystallize in various systems, including the monoclinic space group P21/c or P21/n. nih.govnih.gov

Table 1: Representative Crystal Data for a this compound Derivative

| Parameter | Value |

| Chemical Formula | C₁₅H₁₀ClN₃OS₂ |

| Formula Weight | 347.83 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.726 (2) |

| b (Å) | 17.934 (4) |

| c (Å) | 7.2617 (16) |

| β (°) | 96.848 (4) |

| Volume (ų) | 1516.1 (6) |

| Z (molecules per unit cell) | 4 |

| Temperature (K) | 298 |

| Radiation (λ in Å) | Mo Kα (0.71073) |

Note: Data is for 1-(1,3-Benzothiazol-2-yl)-3-(4-chlorobenzoyl)thiourea, a closely related derivative, to illustrate typical crystallographic parameters. nih.gov

Crystal Packing Analysis and Intermolecular Interaction Networks

The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces are crucial in determining the stability and physical properties of the crystalline material. In the case of this compound and its analogues, the supramolecular assembly is predominantly directed by hydrogen bonding and, to a lesser extent, by other interactions. mersin.edu.tr

Hydrogen bonds are the most significant interactions driving the self-assembly of this compound derivatives in the solid state. rsc.orgnih.gov Both intramolecular and intermolecular hydrogen bonds are observed, playing a critical role in stabilizing the molecular conformation and building higher-order structures.

A recurrent feature is the presence of an intramolecular N—H⋯O hydrogen bond between the urea/thiourea (B124793) nitrogen and the carbonyl oxygen of an adjacent acyl group, which results in the formation of a planar pseudo-six-membered ring, often described by the graph-set notation S(6). nih.govnih.govnih.gov This interaction contributes to the planarity of the core structure.

Intermolecular hydrogen bonds dictate the formation of extended networks. Molecules are often linked into centrosymmetric dimers via N—H⋯S hydrogen bonds between the thiourea moieties of adjacent molecules. nih.gov These dimers can then be further connected by other weak intermolecular interactions, such as C—H⋯N and C—H⋯S hydrogen bonds, to form one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. nih.govresearchgate.net The interplay of these hydrogen bonds creates robust supramolecular architectures. mersin.edu.trnih.govrsc.org

Table 2: Common Hydrogen Bond Motifs in this compound Derivatives

| Donor-H···Acceptor | Type | Resulting Motif |

| N—H···O | Intramolecular | S(6) pseudo-ring, stabilizing molecular planarity |

| N—H···S | Intermolecular | Centrosymmetric dimers |

| C—H···N | Intermolecular | Links molecules into chains or layers |

| C—H···S | Intermolecular | Contributes to the overall 3D packing |

| C—H···O | Intermolecular | Further stabilizes the crystal lattice |

In addition to hydrogen bonding, π-π stacking interactions contribute to the stabilization of the crystal structures of aromatic compounds like this compound. These interactions occur between the electron-rich aromatic systems of the benzothiazole and, if present, a phenyl ring. researchgate.netresearchgate.net These stacking interactions can be face-to-face or offset and are characterized by interplanar distances typically in the range of 3.3 to 3.8 Å. nih.govmdpi.comnih.gov

The benzothiazole ring system and any attached phenyl rings are typically planar, facilitating these interactions. nih.gov The arrangement can lead to the formation of continuous stacks or paired interactions, which work in concert with hydrogen bonds to build the final crystal structure. nih.govnih.gov Other weak interactions, such as S⋯S and S⋯N contacts, have also been observed in related benzothiazole structures, further influencing the molecular packing. nih.govnih.gov

Co-crystallization Research and Polymorphism Studies (Methodological Focus)

The study of co-crystals and polymorphs is a significant area of crystal engineering. Co-crystallization involves combining a target molecule with a "coformer" in a specific stoichiometric ratio to create a new crystalline phase with potentially modified physicochemical properties. nih.govtbzmed.ac.irmdpi.com Urea itself is recognized as an excellent coformer due to its capacity to form robust hydrogen bonds. nih.gov Methodologically, co-crystals of urea-containing compounds can be prepared by techniques such as liquid-assisted grinding, solvent evaporation, or sonocrystallization. nih.govtbzmed.ac.ir Characterization of these new solid forms relies heavily on X-ray diffraction (powder and single-crystal) to confirm the formation of a new crystal lattice distinct from the individual components.

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. nih.govmdpi.com Different polymorphs of a substance can exhibit different properties. Studies on benzothiazole derivatives have revealed the existence of polymorphism, where different conformers of the same molecule pack in different ways, leading to distinct crystal forms. nih.govnih.gov The methodological approach to studying polymorphism involves crystallizing the compound under a wide range of conditions (e.g., different solvents, temperatures, and crystallization rates) and analyzing the resulting solids using X-ray diffraction and other solid-state characterization techniques to identify and characterize the different polymorphic forms.

Conformational Analysis and Tautomeric Equilibrium Investigations

X-ray diffraction data provides a wealth of information for detailed conformational analysis. For this compound derivatives, this includes the planarity of the benzothiazole and urea moieties and the dihedral angles between different parts of the molecule. The central thiourea or urea fragment is often nearly planar. nih.gov The benzothiazole ring system is also characteristically planar. nih.gov

The conformation is often described in terms of the relative orientation of the substituents across the C—N bonds of the urea/thiourea linker. For example, in acylthiourea derivatives, the benzoyl and benzothiazole groups can adopt cis or trans configurations with respect to the thiono (C=S) sulfur atom. nih.govnih.gov The dihedral angles between the planar benzothiazole ring, the urea/thiourea plane, and other attached aromatic rings are key descriptors of the molecule's three-dimensional shape. nih.govnih.gov

Experimental Approaches to Conformational Preferences

X-ray crystallography on analogous compounds reveals a nearly planar conformation of the benzothiazole ring system. nih.gov The dihedral angle between the benzothiazole and the adjacent urea or thiourea plane is typically small, indicating a tendency towards coplanarity. nih.govdiva-portal.org This is often stabilized by the formation of an intramolecular hydrogen bond between a proton on the nitrogen atom adjacent to the benzothiazole ring and the carbonyl (or thiocarbonyl) oxygen (or sulfur) atom, resulting in a stable six-membered ring structure known as an S(6) motif. nih.govdiva-portal.org

In the case of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, the thiourea fragment is nearly coplanar with the benzothiazole moiety, exhibiting a dihedral angle of only 1.94(11)°. nih.govdiva-portal.org This planarity facilitates electron delocalization across the N-C-N system of the urea/thiourea linker. The conformation around the C-N bonds of the linker is also a key feature. For instance, in the aforementioned thiourea derivative, the 4-bromobenzoyl group adopts a trans conformation with respect to the thiono S atom across the N3—C8 bond, while the 2-benzothiazolyl ring is in a cis conformation across the N2—C8 bond. diva-portal.org A similar arrangement is anticipated for this compound.

Studies on other related structures, such as N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides, have described conformations ranging from "U"-shaped to "J"-shaped, with interplanar angles between the benzothiazole and phenyl rings being approximately 30°. mdpi.com This suggests that while there is a preference for near-planarity, significant twisting can occur depending on the nature and steric bulk of the substituents.

| Structural Parameter | Observed Value in 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea | Reference |

| Dihedral Angle (Benzothiazole - Thiourea) | 1.94 (11)° | nih.govdiva-portal.org |

| Dihedral Angle (Phenyl - Thiourea) | 8.64 (12)° | nih.govdiva-portal.org |

| Dihedral Angle (Benzothiazole - Phenyl) | 10.45 (11)° | nih.govdiva-portal.org |

| Intramolecular Hydrogen Bonding | N-H···O, forming an S(6) ring | diva-portal.org |

This interactive table summarizes key conformational parameters derived from a closely related thiourea derivative, which are expected to be comparable in this compound.

Spectroscopic and Crystallographic Probes for Tautomeric Forms

This compound has the potential to exist in different tautomeric forms, primarily involving proton migration between the nitrogen atoms of the urea moiety and the nitrogen atom of the benzothiazole ring, as well as potential keto-enol tautomerism of the urea carbonyl group. Spectroscopic and crystallographic techniques are indispensable in identifying the predominant tautomeric form in both the solid state and in solution.

Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the tautomeric form in the solid state. By precisely locating the positions of hydrogen atoms, it can distinguish between, for example, an amino-imino tautomerism within the benzothiazole ring system or keto-enol forms of the urea moiety. In related benzothiazole derivatives, crystallographic studies have been crucial in confirming the existence of specific tautomers, such as the Z-hydrazone form in benzothiazolylacetonitrile azo dyes, which is stabilized by intramolecular hydrogen bonding. diva-portal.org

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for studying tautomeric equilibria in solution. The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, which changes significantly between different tautomers. For instance, the chemical shift of the proton attached to the nitrogen atoms would differ substantially between the keto and enol forms.

In related benzazole systems, the chemical shifts of the carbon atoms within the benzene portion of the benzothiazole ring (specifically C4 and C7) have been used as a diagnostic tool to assess the tautomeric state of the heterocyclic ring. mdpi.com The relative shielding or deshielding of these carbons can indicate whether the exocyclic group is in an amino or imino form. Furthermore, variable temperature NMR studies can provide information on the dynamics of tautomeric exchange.

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy can also provide evidence for the existence of different tautomers. The vibrational frequencies of functional groups are characteristic of their bonding environment. For this compound, the key vibrational bands to monitor would be:

C=O stretch: The position of the carbonyl stretching frequency can distinguish between a keto form (typically 1650-1700 cm⁻¹) and an enol form where this band would be absent and replaced by a C=N stretching vibration and a broad O-H stretching band.

N-H stretch: The stretching frequencies of the N-H bonds (typically 3100-3500 cm⁻¹) can provide information about hydrogen bonding and the nature of the nitrogen atom (e.g., amine vs. imine).

C=N stretch: The presence of a C=N stretching vibration (typically 1600-1650 cm⁻¹) could indicate the presence of an imino tautomer.

Studies on other heterocyclic systems have demonstrated the utility of FTIR in identifying keto-enol tautomerism, where the presence of both C=O and O-H stretching bands in the spectrum suggests an equilibrium between the two forms. units.it The solvent can also influence the position of this equilibrium, a phenomenon that can be monitored by IR spectroscopy. units.it

| Technique | Probe for Tautomerism | Expected Observations for this compound |

| X-ray Crystallography | Precise location of hydrogen atoms. | Definitive structure in the solid state, distinguishing between amino/imino and keto/enol forms. |

| ¹H NMR Spectroscopy | Chemical shifts of N-H and O-H protons. | Different chemical shifts for protons involved in tautomerism; potential for observing separate signals for each tautomer at low temperatures. |

| ¹³C NMR Spectroscopy | Chemical shifts of carbonyl and benzothiazole ring carbons. | A carbonyl signal (δ ~150-160 ppm) would indicate the keto form. Shifts of C4 and C7 can probe the tautomeric state of the benzothiazole ring. |

| FTIR Spectroscopy | Vibrational frequencies of C=O, N-H, O-H, and C=N bonds. | Presence of a strong C=O stretch for the keto form. A broad O-H stretch and a C=N stretch would indicate the enol form. |

This interactive table outlines the application of various analytical techniques to probe the tautomeric forms of this compound.

Computational and Theoretical Chemistry Investigations of 1,3 Benzothiazol 2 Ylurea

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure and properties of a molecule. These calculations solve the Schrödinger equation, or its density-based equivalent, to determine parameters like optimized geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. proteobiojournal.com It is favored for its balance of accuracy and computational efficiency, making it suitable for studying medium to large-sized molecules like 1,3-Benzothiazol-2-ylurea.

Geometry optimization is a fundamental application of DFT, used to find the lowest energy arrangement of atoms in the molecule. This process determines the most stable three-dimensional structure by calculating forces on each atom and adjusting their positions until a minimum energy state is reached. proteobiojournal.com Methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used in conjunction with basis sets like 6-311++G(d,p) to predict structural parameters. trdizin.gov.tr The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations reveal that the benzothiazole (B30560) and phenyl rings are essentially planar. nih.gov The thiourea (B124793) fragment, which connects the two ring systems, also tends to be planar, though some torsion may be present. nih.gov

Table 1: Selected Optimized Geometrical Parameters for this compound Derivatives (Calculated via DFT)

| Parameter | Bond | Typical Calculated Value (Å) |

| Bond Lengths | C=O | 1.22 - 1.25 |

| C=S | 1.65 - 1.68 | |

| C-N (amide/urea) | 1.38 - 1.40 | |

| C-N (thiazole) | 1.30 - 1.39 | |

| C-S (thiazole) | 1.75 - 1.78 | |

| Bond Angles | N-C-N (urea) | 115° - 118° |

| C-N-C | 125° - 129° | |

| O=C-N | 120° - 123° |

Note: Values are representative and can vary based on the specific derivative and computational method.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are known for their high accuracy. However, they are also computationally more demanding than DFT, limiting their application to smaller molecules. For a molecule like this compound, ab initio calculations can be used to obtain highly accurate electronic properties and energies, which can serve as a benchmark to validate the results from more cost-effective DFT methods. These high-accuracy calculations are particularly valuable for determining properties like ionization potentials, electron affinities, and reaction energies where precision is paramount.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are crucial for understanding a molecule's reactivity. scirp.org

MEP Analysis: The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. researchgate.net It helps in identifying the regions of a molecule that are rich or deficient in electrons. A color-coded scheme is used where red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). scirp.org For this compound, MEP analysis typically shows negative potential around the oxygen and sulfur atoms of the urea (B33335) group and the nitrogen atom of the thiazole (B1198619) ring, identifying them as nucleophilic centers. scirp.org Positive potential is often located around the amine hydrogens, making them potential sites for hydrogen bonding. scirp.org

FMO Analysis: According to Frontier Molecular Orbital theory, the reactivity of a molecule is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

HOMO: Represents the ability of a molecule to donate electrons. The energy of the HOMO is related to the ionization potential.

LUMO: Represents the ability of a molecule to accept electrons. The energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a key indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. scirp.org In benzothiazole derivatives, the HOMO is often distributed over the entire molecule, while the LUMO may be localized on the benzothiazole moiety. nih.gov From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.com

Table 2: Representative FMO Energies and Global Reactivity Descriptors

| Parameter | Symbol | Formula | Typical Value Range (eV) |

| HOMO Energy | EHOMO | - | -5.5 to -6.5 |

| LUMO Energy | ELUMO | - | -1.5 to -2.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 3.5 to 4.5 |

| Ionization Potential | I | -EHOMO | 5.5 to 6.5 |

| Electron Affinity | A | -ELUMO | 1.5 to 2.5 |

| Chemical Hardness | η | (I - A) / 2 | 1.7 to 2.3 |

| Electronegativity | χ | (I + A) / 2 | 3.5 to 4.5 |

| Electrophilicity Index | ω | χ² / (2η) | 1.5 to 2.5 |

Table 3: NBO Analysis - Second-Order Perturbation Energy E(2) for Key Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N) | π* (C=O) | 15 - 30 | Resonance, charge delocalization |

| LP (N) | π* (Benzothiazole ring) | 20 - 45 | Resonance, charge delocalization |

| LP (S) | π* (Benzothiazole ring) | 5 - 15 | Hyperconjugation |

| π (C=C) | π* (C=C) | 18 - 25 | Intramolecular charge transfer |

Note: LP denotes a lone pair orbital. Values are illustrative of typical interactions in similar structures.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While quantum calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. These simulations can reveal how this compound behaves in a more realistic environment, such as in a solvent or when interacting with a biological target. researchgate.net

A key application of MD simulations is to explore the conformational flexibility of a ligand like this compound. nih.gov The molecule is not rigid; its single bonds can rotate, allowing it to adopt various shapes or conformations. MD simulations can map the potential energy surface of the molecule, identifying stable and transient conformations. By running simulations for nanoseconds or longer, researchers can observe how the molecule folds, rotates, and changes its shape. This information is critical for understanding how the molecule might fit into a protein's binding site, a key aspect of drug design. The analysis of the simulation trajectory provides data on the distribution of dihedral angles and the root-mean-square deviation (RMSD) of atomic positions, which quantify the molecule's flexibility and structural stability over time. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Hartree-Fock |

| Møller-Plesset perturbation theory |

| Coupled Cluster |

In Silico Reactivity Predictions and Mechanistic Pathway Simulations

In silico methods are powerful tools for predicting the chemical reactivity of molecules and for simulating the step-by-step mechanisms of chemical reactions. These computational approaches provide insights into electronic properties and energy barriers that govern molecular transformations.

A fundamental aspect of reactivity prediction involves Frontier Molecular Orbital (FMO) theory. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is a key indicator of kinetic stability; a small gap suggests that the molecule is more reactive, as electrons can be more easily excited to a higher energy state. mdpi.com For a series of benzothiazole derivatives, DFT calculations have shown that the HOMO-LUMO gap is influenced by the substituents on the molecule. For example, the presence of strongly electron-withdrawing groups like trifluoromethyl (CF₃) can lower the energy gap, thereby increasing the molecule's reactivity. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify different aspects of reactivity, as shown in the table below.

| Reactivity Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (σ) | σ = 1 / η | Reciprocal of hardness, indicates higher reactivity. |

| Electronic Chemical Potential (μ) | μ = -(I + A) / 2 | The "escaping tendency" of electrons from a system. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the electrophilic character of a molecule. |

This table is generated based on principles described in computational chemistry studies of benzothiazole derivatives. mdpi.com

Beyond static reactivity descriptors, computational chemistry allows for the simulation of complete reaction pathways. By calculating the geometries and energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed mechanism can be constructed. researchgate.net For complex reactions involving benzothiazole moieties, this can elucidate the spontaneity of reaction steps (whether they are thermodynamically downhill) and identify the rate-determining step—the transition state with the highest energy barrier. researchgate.net Such mechanistic studies have been applied to understand the formation of complex fused benzothiazole systems, revealing multi-step pathways involving rearrangements facilitated by reagents and solvent conditions. researchgate.net Furthermore, in silico predictions extend to assessing potential biological interactions, such as mutagenicity, where the electrophilic nature of metabolic intermediates of thiazole-based compounds can be computationally evaluated for their potential to interact with DNA. nih.gov

Computational Spectroscopic Predictions and Validation Against Experimental Data

Computational methods are routinely used to predict various spectroscopic properties of molecules, providing a powerful complement to experimental characterization. These predictions can aid in the interpretation of experimental spectra, confirm molecular structures, and assign specific spectral features to vibrational modes or electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The gauge-independent atomic orbital (GIAO) method is a widely used and reliable approach for calculating the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. mdpi.com Theoretical calculations on benzothiazole derivatives have shown that the computed chemical shifts are often in good agreement with experimental values obtained from spectra recorded in solvents like CDCl₃ or DMSO-d₆. mdpi.comnih.gov This agreement validates both the computational model and the experimentally determined structure.

Vibrational Spectroscopy (FT-IR): DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and rocking of chemical bonds. By comparing the calculated vibrational spectrum with an experimental Fourier-transform infrared (FT-IR) spectrum, each absorption band can be assigned to a specific molecular motion. For example, in benzothiazole derivatives, characteristic calculated frequencies can be assigned to N-H stretching, C=O stretching, aromatic C-H stretching, and C-S-C vibrations. mdpi.comnih.gov

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. It calculates the excitation energies for transitions from the ground state to various excited states, along with their corresponding oscillator strengths (f), which relate to the intensity of the absorption. nih.gov These calculations provide the maximum absorption wavelengths (λmax), which can be directly compared to experimental UV-Vis spectra to understand the electronic structure of the molecule. nih.gov

The table below presents a representative comparison of computationally predicted spectroscopic data with typical experimental values for related benzothiazole structures.

| Spectroscopic Data | Computational Prediction Method | Typical Experimental Data for Benzothiazole Derivatives | Reference for Experimental Data |

| ¹H NMR Chemical Shifts (δ) | GIAO | Aromatic Protons: 7.2-8.1 ppm; NH Protons: ~5.0-8.6 ppm | nih.gov |

| ¹³C NMR Chemical Shifts (δ) | GIAO | C=O: ~170 ppm; C=N: ~139 ppm; Aromatic Carbons: 124-132 ppm | nih.gov |

| FT-IR Frequencies (cm⁻¹) | DFT (B3LYP) | N-H Stretch: ~3312 cm⁻¹; C=O Stretch: ~1602 cm⁻¹; C=N Stretch: ~1630 cm⁻¹ | nih.gov |

This close correspondence between theoretical predictions and experimental results underscores the accuracy of modern computational methods in characterizing the spectroscopic properties of complex organic molecules like this compound.

Hirshfeld Surface Analysis and PIXEL Calculations for Quantifying Intermolecular Interactions

Understanding the nature and strength of intermolecular interactions is fundamental to crystal engineering and materials science, as these interactions dictate the packing of molecules in the solid state. Hirshfeld surface analysis and PIXEL calculations are two powerful computational tools used to visualize and quantify these non-covalent interactions in crystal structures.

Hirshfeld Surface Analysis: This method provides a unique way of partitioning the crystal space occupied by a molecule and visualizing its intermolecular contacts. mdpi.com The Hirshfeld surface is generated based on the electron distribution of a molecule within a crystal. This surface can be mapped with various properties, such as dnorm, which highlights regions of close intermolecular contact. nih.gov On a dnorm map, red spots indicate contacts that are shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts. mdpi.comnih.gov

The table below summarizes typical contributions of different intermolecular contacts for a related benzothiazole derivative, as determined by Hirshfeld surface analysis.

| Interaction Type | Percentage Contribution to Hirshfeld Surface |

| H···H | 47.0% |

| O···H / H···O | 16.9% |

| C···H / H···C | 8.0% |

| S···H / H···S | 7.6% |

Data derived from a study on 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one. researchgate.net

PIXEL Calculations: While Hirshfeld analysis provides a qualitative and quantitative overview of contacts, the PIXEL method goes a step further by calculating the lattice energy of a crystal, partitioned into its coulombic, polarization, dispersion, and repulsion components. This allows for the direct quantification of the stabilization energy provided by specific intermolecular interactions, such as hydrogen bonds and π–π stacking interactions. nih.gov

Structure Activity Relationship Sar and Ligand Design Methodologies

Theoretical Frameworks and Principles of QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov For derivatives of 1,3-benzothiazol-2-ylurea, QSAR models are instrumental in understanding how structural, chemical, and physical properties influence their therapeutic effects, guiding the optimization of lead compounds. nih.gov The fundamental principle is that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its molecular structure.

A well-constructed QSAR model follows several key principles, often aligned with the OECD guidelines for regulatory acceptance. semanticscholar.org These include having a defined endpoint (e.g., IC₅₀ values against a specific target), an unambiguous algorithm for model development, a defined domain of applicability to ensure reliable predictions, and robust measures of goodness-of-fit, robustness, and predictivity. semanticscholar.org For benzothiazole (B30560) derivatives, QSAR studies have been successfully applied to rationalize their activity as anticancer, antimicrobial, and enzyme inhibitory agents. researchgate.netbenthamscience.com For instance, a 3D-QSAR model was developed for a series of benzothiazole derivatives with antitumor activity, providing a guide for further structural modification and optimization. mdpi.com

The foundation of a predictive QSAR model lies in the careful selection and engineering of molecular descriptors. These descriptors are numerical representations of the physicochemical properties of a molecule. For benzothiazole derivatives, descriptors can be broadly categorized into several classes:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as charge distribution and dipole moment. In a study of benzothiazole derivatives as antibacterial agents, it was found that molecules with a lower dipole moment, combined with higher hydrophobicity, showed improved activity. researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule. Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use steric and electrostatic fields as descriptors to build predictive models for benzothiazole derivatives. nih.gov

Hydrophobic Descriptors: Lipophilicity is a critical factor in drug action. For benzothiazole compounds, lipophilicity has been identified as an important property, with more lipophilic substituents on the benzothiazole ring often leading to increased activity. mdpi.comnih.gov

Topological Descriptors: These are 2D descriptors that describe the connectivity and branching of atoms within the molecule.

Quantum Chemical Descriptors: Derived from quantum mechanics calculations, these provide detailed information about the electronic structure of the molecule. researchgate.net

Feature engineering involves transforming or combining these raw descriptors to create more informative variables that can improve the performance of the QSAR model.

Once descriptors are selected, various statistical and machine learning methods are employed to build the mathematical relationship between the descriptors and the biological activity. slideshare.net

Statistical Methods:

Multiple Linear Regression (MLR): This is a classical approach used to create a linear equation relating the biological activity to a set of descriptors. drugdesign.org

Partial Least Squares (PLS): PLS is particularly useful when dealing with a large number of descriptors that may be correlated. nih.gov It has been used to develop QSAR models for benzothiazole derivatives, helping to identify key physicochemical characteristics influencing their activity. nih.gov

Machine Learning Methods:

Artificial Neural Networks (ANN): ANNs are powerful for modeling complex, non-linear relationships between molecular structure and activity. whiterose.ac.uknih.gov

Support Vector Machines (SVM): SVM is another robust machine learning technique used for both classification (e.g., active vs. inactive) and regression tasks in QSAR modeling. slideshare.net

Model validation is a critical step to ensure the reliability and predictive power of the developed QSAR model. slideshare.net This involves both internal validation (e.g., cross-validation, measured by q²) and external validation using a test set of compounds not used in model training (measured by R²_pred). mdpi.comresearchgate.net A 3D-QSAR model for antitumor benzothiazole derivatives demonstrated strong statistical significance and predictive ability with high q² and r² values. mdpi.com

| Model Type | Statistical Parameter | Value | Significance | Source |

|---|---|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) for Antitumor Benzothiazole Derivatives | q² (Cross-validated r²) | 0.850 | Indicates good internal predictive ability. | mdpi.com |

| r² (Non-cross-validated r²) | 0.987 | Shows a high degree of correlation for the training set. | mdpi.com | |

| r² (Test Set) | 0.811 | Demonstrates good predictive power on an external set of compounds. | mdpi.com | |

| Validation Method | Internal (Training Set) & External (Test Set) | Confirms model robustness and generalizability. | mdpi.com |

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. mdpi.com This approach is particularly valuable when the 3D structure of the target protein is unknown. thaiscience.info For benzothiazole derivatives, pharmacophore models help to distill the key structural requirements for biological activity from a set of known active compounds. thaiscience.inforesearchgate.net

The first step in pharmacophore modeling is to identify the common chemical features present in a series of active molecules. thaiscience.info For benzothiazole derivatives investigated as p56lck inhibitors, an initial analysis revealed four essential types of chemical features: hydrogen bond acceptors (A), hydrogen bond donors (D), aromatic rings (R), and hydrophobic sites (H). thaiscience.info By aligning the 3D structures of active compounds and identifying the spatial arrangement of these features, a pharmacophore hypothesis can be generated. thaiscience.info The best hypothesis represents the optimal 3D arrangement of these features required for molecular recognition and binding to the target. thaiscience.info A study on benzothiazole-based p56lck inhibitors developed a six-point pharmacophore model (AADHRR) that successfully correlated the structural features with biological activity. thaiscience.info

| Pharmacophore Feature | Abbreviation | Description | Example in Benzothiazole Derivatives | Source |

|---|---|---|---|---|

| Hydrogen Bond Acceptor | A | An atom or group that can accept a hydrogen bond (e.g., N, O atoms). | Nitrogen atom in the thiazole (B1198619) ring; Oxygen atom in the urea (B33335) moiety. | thaiscience.info |

| Hydrogen Bond Donor | D | An atom or group that can donate a hydrogen bond (e.g., N-H, O-H). | N-H groups in the urea linker. | thaiscience.info |

| Aromatic Ring | R | A planar, cyclic, conjugated ring system. | The fused benzene (B151609) ring of the benzothiazole scaffold. | thaiscience.info |

| Hydrophobic Site | H | A non-polar region of the molecule. | The benzothiazole ring system and other aryl substituents. | thaiscience.info |